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Compound of Interest

3(2H)-Pyridazinone, 6-
Compound Name:

(aminomethyl)-

Cat. No.: B1340707

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-(aminomethyl)-3(2H)-
pyridazinone, a valuable building block in medicinal chemistry. The synthesis is presented as a
three-step process, beginning with the formation of the pyridazinone core, followed by
chlorination and subsequent amination via a Gabriel synthesis.

Synthetic Pathway Overview

The synthesis of 6-(aminomethyl)-3(2H)-pyridazinone is achieved through a three-step
sequence. The first step involves the cyclization of levulinic acid with hydrazine hydrate to form
6-methyl-3(2H)-pyridazinone. The methyl group is then chlorinated to yield 6-
(chloromethyl)-3(2H)-pyridazinone. Finally, a Gabriel synthesis is employed, where the
chloromethyl intermediate is reacted with potassium phthalimide, followed by hydrazinolysis to
afford the target primary amine.
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Caption: Synthetic route to 6-(aminomethyl)-3(2H)-pyridazinone.

Experimental Protocols
Step 1: Synthesis of 6-Methyl-3(2H)-pyridazinone

This procedure outlines the formation of the pyridazinone ring from levulinic acid and
hydrazine.

Materials:
e Levulinic acid
e Hydrazine hydrate

¢ Ethanol
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e Hydrochloric acid (for pH adjustment)

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid in ethanol.
o Slowly add hydrazine hydrate to the solution. An exothermic reaction may be observed.

o Reflux the reaction mixture for 4-6 hours.

¢ Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature.

 Acidify the mixture with hydrochloric acid to precipitate the product.

« Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 6-methyl-
3(2H)-pyridazinone.

. Temperatur . Typical
Reactant Molar Ratio  Solvent Time -
e Yield
Levulinic Acid 1 Ethanol Reflux 4-6 h 70-85%
Hydrazine
1.1
Hydrate

Step 2: Synthesis of 6-(Chloromethyl)-3(2H)-
pyridazinone

This step involves the free-radical chlorination of the methyl group at the 6-position of the
pyridazinone ring.

Materials:
e 6-Methyl-3(2H)-pyridazinone

e N-Chlorosuccinimide (NCS)
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» Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
o Carbon tetrachloride or other suitable solvent
Procedure:

o Suspend 6-methyl-3(2H)-pyridazinone in a suitable solvent (e.g., carbon tetrachloride) in a
round-bottom flask equipped with a reflux condenser and a light source (for photo-initiation if
needed).

e Add N-Chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., benzoyl
peroxide or AIBN).

o Reflux the mixture while irradiating with a UV lamp for 2-4 hours.

e Monitor the reaction by TLC.

o After completion, cool the reaction mixture and filter off the succinimide byproduct.
e Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

o Evaporate the solvent under reduced pressure to yield crude 6-(chloromethyl)-3(2H)-
pyridazinone, which can be purified by recrystallization or column chromatography.

. Temperatur . Typical
Reactant Molar Ratio  Solvent Time ]
e Yield
6-Methyl-
Carbon
3(2H)- 1 Reflux 2-4h 60-75%

o Tetrachloride
pyridazinone

N-
Chlorosuccini 1.1

mide

Radical
Initiator catalytic
(BPO/AIBN)
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Step 3: Synthesis of 6-(Aminomethyl)-3(2H)-
pyridazinone (Gabriel Synthesis)

This final step converts the chloromethyl group into a primary amine using the Gabriel
synthesis.

a) Formation of the Phthalimide Adduct
Materials:

e 6-(Chloromethyl)-3(2H)-pyridazinone
e Potassium phthalimide

¢ Dimethylformamide (DMF)

Procedure:

Dissolve 6-(chloromethyl)-3(2H)-pyridazinone in dry DMF in a round-bottom flask.
e Add potassium phthalimide to the solution.

» Heat the reaction mixture at 80-100 °C for 2-4 hours.

e Monitor the reaction by TLC.

e Once the starting material is consumed, cool the reaction mixture and pour it into ice-water
to precipitate the product.

« Filter the precipitate, wash with water, and dry to obtain 6-(phthalimidomethyl)-3(2H)-
pyridazinone.
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. Temperatur . Typical
Reactant Molar Ratio  Solvent Time -
e Yield
6-
(Chloromethy
DMF 80-100 °C 2-4h 85-95%
[)-3(2H)-

pyridazinone

Potassium
Phthalimide

b) Hydrazinolysis of the Phthalimide Adduct
Materials:

e 6-(Phthalimidomethyl)-3(2H)-pyridazinone
e Hydrazine hydrate

e Ethanol

Procedure:

e Suspend 6-(phthalimidomethyl)-3(2H)-pyridazinone in ethanol in a round-bottom flask
equipped with a reflux condenser.

e Add hydrazine hydrate to the suspension.

o Reflux the mixture for 2-3 hours. A precipitate of phthalhydrazide will form.

» Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
e Evaporate the solvent from the filtrate under reduced pressure.

e The residue can be purified by recrystallization or column chromatography to yield the final
product, 6-(aminomethyl)-3(2H)-pyridazinone.
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Temperatur . Typical

Reactant Molar Ratio Solvent
e

Time ]
Yield

6-
(Phthalimido

Ethanol Reflux

methyl)-3(2H)

-pyridazinone

2-3h 75-90%

Hydrazine

Hydrate

 To cite this document: BenchChem. [Protocol for the Synthesis of 6-(aminomethyl)-3(2H)-
pyridazinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340707#protocol-for-the-synthesis-of-6-

aminomethyl-3-2h-pyridazinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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